2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride
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Overview
Description
2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride is a compound of significant interest in various scientific fields It is a derivative of glycine and alanine, two amino acids that play crucial roles in biological systems
Mechanism of Action
Target of Action
H-D-Ala-gly-OH hydrochloride, also known as H-D-Ala-gly-OH hydrochloride, 95%, is a dipeptide formed from D-alanine and glycine residues . It is a derivative of dermorphine, a highly active opioid heptapeptide . The primary targets of this compound are opioid receptors . These receptors play a crucial role in pain perception and analgesia.
Mode of Action
The compound interacts with its targets, the opioid receptors, through a mechanism that is presumed to be analogous to those of endogenous peptides . The replacement of D-Ala2 by D-Arg2 in the starting amino-acid sequence of dermorphine makes the molecule more resistant to enzymatic degradation . This interaction results in changes such as the desensitization of the opioid receptors .
Biochemical Pathways
The compound affects the opioidergic pathway, which is involved in pain perception and analgesia . The downstream effects of this pathway include the reduction of pain perception, which is a key therapeutic goal for analgesic drugs .
Pharmacokinetics
The compound’s stability is enhanced by the replacement of d-ala2 by d-arg2 . This modification likely impacts the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially improving its bioavailability.
Result of Action
The compound has been shown to have potent analgesic activity . For instance, it significantly prolongs the tail-flick latency in mice when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of the compound at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride typically involves the reaction of glycine with alanine derivatives under controlled conditions. One common method involves the use of protective groups to prevent unwanted side reactions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Glycine: A simple amino acid that serves as a building block for proteins.
Alanine: Another amino acid involved in protein synthesis and metabolism.
N-acetylglycine: A derivative of glycine with acetylation at the amino group.
Uniqueness
2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride is unique due to its specific structure, which combines elements of both glycine and alanine. This unique structure allows it to participate in a variety of chemical reactions and biological processes that are not possible with its individual components.
Properties
IUPAC Name |
2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c1-3(6)5(10)7-2-4(8)9;/h3H,2,6H2,1H3,(H,7,10)(H,8,9);1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBVMQIKHJEWFE-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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